4-(Dimethylamino)benzohydrazide

描述

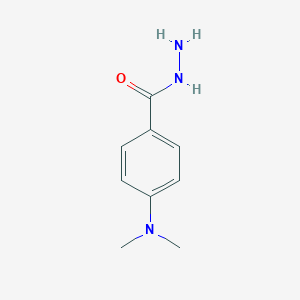

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(dimethylamino)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITIGLAGJBMISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172962 | |

| Record name | p-(Dimethylamino)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19353-92-5 | |

| Record name | 4-(Dimethylamino)benzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19353-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Dimethylamino)benzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019353925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19353-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Dimethylamino)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(dimethylamino)benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Dimethylamino)benzohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW4RGK8W5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-(Dimethylamino)benzohydrazide

The synthesis of this compound is most commonly achieved through the reaction of a 4-(dimethylamino)benzoate (B8555087) ester with hydrazine (B178648). This method is a prevalent technique for converting esters into their corresponding hydrazides, valued for its efficiency and directness.

A primary and well-established method for preparing this compound is the hydrazinolysis of methyl 4-dimethylaminobenzoate. This reaction involves treating the methyl ester with hydrazine hydrate (B1144303), typically in an alcoholic solvent. The process is a direct conversion that yields the desired hydrazide with high purity after recrystallization. nih.govchemmethod.com

The conversion of methyl 4-dimethylaminobenzoate to this compound proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This is a characteristic reaction of carboxylic acid derivatives, such as esters. libretexts.org

The mechanism unfolds in two main stages:

Nucleophilic Attack: The reaction begins with the nitrogen atom of the hydrazine molecule, acting as a strong nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. youtube.comyoutube.com This leads to the breaking of the carbon-oxygen pi bond, and the electrons are pushed onto the carbonyl oxygen, forming a tetrahedral intermediate. libretexts.orgyoutube.com

Elimination of the Leaving Group: The unstable tetrahedral intermediate then collapses. youtube.com The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the methoxy (B1213986) group (-OCH₃) is expelled as a leaving group. A final proton transfer from the newly attached hydrazine moiety to the methoxide (B1231860) leaving group yields the stable this compound product and methanol (B129727). masterorganicchemistry.com

The efficiency and yield of the hydrazinolysis reaction are significantly influenced by several parameters, including the molar ratio of reactants, temperature, and the solvent system used. nih.govangolaonline.net

Hydrazinolysis of Methyl 4-Dimethylaminobenzoate

Optimization of Reaction Conditions

Molar Ratios of Reactants

To ensure the reaction proceeds to completion, an excess of hydrazine hydrate is typically employed. nih.gov Using a significant molar excess of the nucleophile (hydrazine) shifts the equilibrium towards the product side, maximizing the conversion of the starting ester. In similar preparations, such as the synthesis of 4-hydroxybenzohydrazide, a substantial excess of hydrazine hydrate is used relative to the ester. chemmethod.com For the hydrazinolysis of unactivated amides, which presents a similar mechanistic challenge, as much as a 10-fold excess of hydrazine hydrate has been utilized to drive the reaction. nih.gov

Temperature and Duration Studies

The reaction is generally conducted at elevated temperatures to increase the reaction rate. Refluxing the mixture is a common practice. Studies on analogous syntheses, such as the formation of 4-tert-butylbenzohydrazide from its methyl ester, involve refluxing for 3 to 4 hours. nih.gov For other substituted benzohydrazides, reflux temperatures between 60-70°C for 2 hours have been reported. chemmethod.com More challenging substrates may require higher temperatures and longer durations; for instance, optimizing the hydrazinolysis of certain amides required increasing the temperature to 100°C for 24 hours to achieve a high yield of 85%. nih.gov

| Substrate | Solvent | Temperature (°C) | Duration (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 4-tert-butylbenzoate | Methanol | Reflux | 3-4 | Not specified | nih.gov |

| Ethyl 4-hydroxybenzoate (B8730719) | Ethanol (B145695) | 60-70 | 2 | 65 | chemmethod.com |

| Ethyl 4-hydroxybenzoate (Microwave) | None | 180 Watts | 0.05 | 93 | chemmethod.com |

| N-Benzoyl-4-fluoroaniline (Amide) | 1,4-Dioxane | 100 | 24 | 85 | nih.gov |

Solvent Systems (e.g., Anhydrous Methanol)

The choice of solvent is critical for facilitating the reaction. Alcohols are excellent solvents for this purpose as they can dissolve both the ester and hydrazine hydrate. Methanol and ethanol are the most commonly used solvents. nih.govchemmethod.com For instance, the synthesis of 4-tert-butylbenzohydrazide specifically utilizes methanol as the reaction medium. nih.gov The use of anhydrous methanol can be advantageous in preventing potential side reactions involving water, thereby ensuring a cleaner reaction profile and potentially higher yield of the desired hydrazide.

Yield Enhancement Strategies

Maximizing the yield of this compound is a key consideration in its synthesis. Strategies to achieve this often involve careful control of reaction conditions and the use of specific reagents. For instance, the use of microwave irradiation has been shown to significantly improve yields and reduce reaction times in the synthesis of similar hydrazide compounds. In one study, the yield for the synthesis of p-hydroxybenzohydrazide increased from 65% using a conventional reflux method to 93% under microwave irradiation. chemmethod.com

Condensation Reactions of 4-Dimethylaminobenzoic Acid Derivatives with Hydrazine

A common and effective route to synthesize this compound is through the condensation reaction of a 4-dimethylaminobenzoic acid derivative with hydrazine. This can be achieved using either the acid itself or a more reactive derivative like an acid chloride.

The reaction of 4-dimethylaminobenzoyl chloride with hydrazine hydrate is a direct method for the formation of this compound. This reaction is typically carried out in a suitable solvent. The acid chloride is highly reactive towards nucleophilic attack by the hydrazine, leading to the formation of the hydrazide.

A potential side reaction in the synthesis of hydrazides from acid chlorides and hydrazine is the formation of 1,2-diacylhydrazines. This occurs when two molecules of the acid chloride react with one molecule of hydrazine. researchgate.net To favor the formation of the desired mon-acyl-substituted hydrazide, an excess of hydrazine hydrate is often used. Reported yields for analogous hydrazide syntheses are often in the good to excellent range, with some preparations achieving yields of 80% or higher. nih.gov

Advanced Purification and Crystallization Techniques

Obtaining high-purity this compound is essential for its use in subsequent applications. Recrystallization is the primary method used for its purification.

Recrystallization from Organic Solvents (e.g., 95% Ethanol)

Recrystallization from a suitable organic solvent is a highly effective technique for purifying crude this compound. The principle of this method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. mnstate.edu Ethanol, particularly 95% ethanol, is a commonly used solvent for the recrystallization of similar benzohydrazide (B10538) derivatives. nih.gov The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.

For mixed solvent recrystallization, the crude product is dissolved in a "good" solvent at its boiling point, followed by the addition of a "poor" solvent until the solution becomes cloudy, indicating saturation. mnstate.edu This technique allows for fine-tuning of the solvent system to achieve optimal purification. After crystallization, the purified solid is collected by filtration, washed with a small amount of cold solvent, and dried.

The effectiveness of recrystallization is often confirmed by the melting point of the purified compound, which should be sharp and within a narrow range.

Below is a table summarizing the purification of a related compound, acetanilide, using a mixed solvent system.

| Compound | Mass of Crude (g) | "Good" Solvent | Volume of "Good" Solvent (mL) | "Poor" Solvent | Volume of "Poor" Solvent |

| Acetanilide | ~2 | Ethanol | 4 | Hot Water | 3 pipet squirts |

This data is illustrative of a typical mixed-solvent recrystallization procedure that can be adapted for this compound. mnstate.edu

Solvent Selection and Optimization

The choice of solvent is a critical factor in the crystallization of this compound. A common method involves the recrystallization of a commercial sample from a hot 95% ethanol solution, which upon cooling, yields colorless needles of the compound. nih.gov This process leverages the differential solubility of the compound and impurities at varying temperatures. The effectiveness of the solvent is tied to its ability to dissolve the compound at high temperatures while allowing for controlled precipitation as the solution cools.

Controlled Cooling Rates

The rate at which the crystallization solution is cooled plays a pivotal role in determining the size and quality of the resulting crystals. Slow evaporation of the solvent at ambient temperature is a technique employed to form colorless, block-like single crystals. nih.govresearchgate.net This gradual process allows for the orderly arrangement of molecules into a well-defined crystal lattice, minimizing the inclusion of impurities and solvent molecules.

Supersaturation Control and Crystal Quality Enhancement

Achieving a state of supersaturation is fundamental to the crystallization process. This is typically accomplished by dissolving the solute in a suitable solvent at an elevated temperature and then gradually cooling it. The slow evaporation technique is a practical application of controlling supersaturation to enhance crystal quality. nih.govresearchgate.net The quality of the crystals is crucial for analytical techniques such as X-ray crystallography, which provides detailed information about the molecule's three-dimensional structure. The formation of well-ordered crystals is indicative of a successful purification process. nih.gov

Separation of Reaction Byproducts and Residual Reagents

Following the synthesis, it is imperative to separate the desired compound from any unreacted starting materials or byproducts. Recrystallization is a highly effective method for this purification step. nih.gov For instance, in the synthesis of hydrazone derivatives from this compound, the solid product obtained after the reaction is typically filtered, washed with water, and dried to remove any soluble impurities. nih.gov The purity of the final product can be ascertained through various analytical techniques, including elemental analysis, which compares the experimentally determined percentage composition of elements with the calculated values. nih.gov

Derivatization Chemistry of this compound

The chemical reactivity of this compound allows for its use as a precursor in the synthesis of various derivatives, most notably hydrazones.

Formation of Hydrazone Derivatives via Condensation with Carbonyl Compounds

Hydrazone derivatives are readily synthesized through the condensation reaction of this compound with various carbonyl compounds. researchgate.netshu.ac.uk This reaction is a versatile and efficient method for creating new molecules with potentially interesting chemical and biological properties. journalcsij.com The reaction involves the nucleophilic attack of the amino group of the hydrazide on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic hydrazone linkage (-C=N-NH-C=O). nih.gov

Reactions with Aldehydes (e.g., 4-Pyridinecarboxaldehyde, 4-Dimethylaminobenzaldehyde)

The condensation of this compound with various aldehydes is a well-established method for synthesizing a wide array of hydrazone derivatives. journalcsij.comresearchgate.net The reaction conditions can vary, from occurring at ambient temperature in a suitable solvent like methanol to being facilitated by microwave irradiation to reduce reaction times and increase yields. nih.govresearchgate.netbas.bg

The reaction with 4-Pyridinecarboxaldehyde, for example, is typically carried out in methanol at room temperature, leading to the formation of 4-Dimethylamino-N′-(3-pyridylmethylidene)benzohydrazide. nih.govresearchgate.net Similarly, the reaction with 4-Dimethylaminobenzaldehyde results in the synthesis of N'-(4-dimethylaminobenzylidene)-4-dimethylaminobenzohydrazide. researchgate.net In some cases, a catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the reaction mixture to facilitate the condensation. nih.gov

The resulting hydrazone products are often solids that can be purified by recrystallization from an appropriate solvent, such as ethanol. nih.gov The structure and purity of these derivatives are confirmed using various spectroscopic and analytical methods.

Interactive Data Table: Synthesis of Hydrazone Derivatives

| Aldehyde Reactant | Resulting Hydrazone Derivative | Reaction Conditions |

| 4-Pyridinecarboxaldehyde | 4-Dimethylamino-N′-(3-pyridylmethylidene)benzohydrazide | Methanol, ambient temperature nih.govresearchgate.net |

| 4-Dimethylaminobenzaldehyde | N'-(4-dimethylaminobenzylidene)-4-dimethylaminobenzohydrazide | Methanol researchgate.net |

| 4-Chlorophenyl hydrazide | 4-Chloro-N′-[(Z)-4-(dimethylamino)benzylidene]benzohydrazide | Ethanol, 3 drops of concentrated H2SO4 nih.gov |

Reactions with Ketones

The condensation reaction between this compound and various ketones is a fundamental method for the synthesis of hydrazones. This reaction, typically carried out in a suitable solvent like methanol, involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the ketone. nih.govmdpi.com The subsequent elimination of a water molecule results in the formation of a stable C=N double bond, characteristic of hydrazones. libretexts.org

For instance, the reaction of this compound with various aliphatic ketones has been reported, often with the use of an acidic catalyst such as concentrated sulfuric acid to facilitate the reaction. nih.govmdpi.com The resulting hydrazones are valuable intermediates in organic synthesis.

A series of novel hydrazone compounds were synthesized through the condensation of this compound with aldehydes such as 4-dimethylaminobenzaldehyde, 2-chloro-5-nitrobenzaldehyde, and 3-methoxybenzaldehyde (B106831). nih.gov These reactions demonstrate the broad applicability of this synthetic route.

Table 1: Examples of Hydrazone Synthesis from this compound and Ketones/Aldehydes

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Aliphatic Ketones | Hydrazone | nih.govmdpi.com |

| This compound | 4-Dimethylaminobenzaldehyde | Hydrazone | nih.gov |

| This compound | 2-Chloro-5-nitrobenzaldehyde | Hydrazone | nih.gov |

| This compound | 3-Methoxybenzaldehyde | Hydrazone | nih.gov |

Catalytic Approaches in Hydrazone Synthesis

Catalysis plays a significant role in enhancing the efficiency and selectivity of hydrazone synthesis. Various catalytic systems have been developed to promote the condensation reaction between hydrazides and carbonyl compounds. For example, ferric chloride hexahydrate has been used as a catalyst in refluxing acetonitrile (B52724) to facilitate the reaction between azides and N,N-dimethylhydrazine to produce hydrazones. organic-chemistry.org While this example doesn't directly involve this compound, the principle of using a Lewis acid catalyst is transferable.

More advanced catalytic methods include acceptorless dehydrogenative coupling of arylhydrazines and alcohols, which provides a direct route to arylhydrazones with high selectivity. organic-chemistry.org Another innovative approach involves the electrooxidation of benzylic C(sp3)-H bonds to generate hydrazones, avoiding the need for metal catalysts and external oxidants. organic-chemistry.org

Synthesis of Substituted N-Alkyl Hydrazides via Hydrazone Reduction

The reduction of the C=N bond in hydrazones derived from this compound offers a direct pathway to substituted N-alkyl hydrazides. This transformation is a valuable tool for introducing alkyl diversity into the hydrazide scaffold. Common reducing agents for this purpose include sodium borohydride, sodium cyanoborohydride, and magnesium in methanol. researchgate.net The choice of reducing agent can influence the reaction conditions and selectivity.

The reduction of N'-acyl hydrazones is a versatile method for preparing hydrazides. researchgate.net This one-step process takes advantage of the wide variety of aldehydes and ketones available for initial hydrazone synthesis. researchgate.net

Formation of Heterocyclic Compounds (e.g., 1,3,4-Oxadiazolines)

This compound serves as a key precursor for the synthesis of various heterocyclic compounds, most notably 1,3,4-oxadiazoles. nih.govorganic-chemistry.org These five-membered rings containing one oxygen and two nitrogen atoms are of significant interest in medicinal chemistry. nih.gov

One common synthetic route involves the cyclization of N-acylhydrazones, which are readily prepared from this compound and an appropriate aldehyde. The cyclization can be effected using dehydrating agents like acetic anhydride. nih.gov Another method involves the direct annulation of hydrazides with methyl ketones, where the use of a base like potassium carbonate can lead to the formation of 1,3,4-oxadiazoles through a proposed mechanism involving oxidative cleavage, cyclization, and deacylation. organic-chemistry.org

Furthermore, a convergent synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved by coupling acyl hydrazides with α-bromo nitroalkanes under semiaqueous conditions, avoiding the formation of a 1,2-diacyl hydrazide intermediate. rsc.org

Multi-component Reaction Strategies for Derivatives

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov These reactions are advantageous due to their operational simplicity, reduced reaction times, and often higher yields compared to traditional multi-step syntheses. nih.govresearchgate.net

While direct examples of MCRs involving this compound are not extensively detailed in the provided search results, the principles of MCRs are applicable. For instance, a three-component reaction of activated amides, hydrazine, and carbonyl compounds is a viable method for synthesizing hydrazones in one pot. organic-chemistry.org This suggests that this compound could be employed in similar MCR strategies to generate a library of diverse derivatives. The Hantzsch synthesis of dihydropyridines, a well-known MCR, utilizes an amine source, which could potentially be adapted to incorporate a hydrazide moiety. nih.gov

Mechanism of Action in Chemical Reactions

Understanding the underlying mechanisms of the chemical reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Role of Hydrogen Bonding in Reactivity

Hydrogen bonding plays a significant role in the crystal structure and reactivity of this compound and its derivatives. In the solid state, molecules of this compound are linked by a system of hydrogen bonds formed by the hydrazido group, creating chains of fused rings. nih.govresearchgate.net Specifically, the hydrogen-bonding pattern results in chains built from R2(6) and R2(10) rings, which consist of N—H⋯N and N—H⋯O bonds, respectively. researchgate.net

These intermolecular interactions are not limited to the solid state and can influence reactivity in solution. The hydrazido group can act as both a hydrogen bond donor (N-H) and acceptor (C=O and the other nitrogen atoms). This ability to form hydrogen bonds can pre-organize reactants, stabilize transition states, and thus influence the rate and selectivity of reactions. For example, in the formation of hydrazones, hydrogen bonding can play a role in the initial association of the hydrazide and the carbonyl compound.

Participation in Redox Reactions

The hydrazide functional group within this compound is susceptible to oxidation. Studies on analogous compounds, such as benzohydrazide and phenylacetic hydrazide, demonstrate their oxidation by reagents like hexachloroiridate(IV). nih.gov In these reactions, the hydrazide is cleanly oxidized to the corresponding carboxylic acid. nih.gov By analogy, it is anticipated that the oxidation of this compound would yield 4-(dimethylamino)benzoic acid. The reaction mechanism is proposed to involve the formation of an enolate species of the aryl hydrazide, which exhibits exceptionally high reactivity towards the oxidizing agent. nih.gov

The general transformation can be represented as follows:

Oxidation of this compound:

Reactant: this compound

Oxidizing Agent: e.g., Hexachloroiridate(IV)

Product: 4-(Dimethylamino)benzoic acid

Research has confirmed the high reactivity of the enolate forms of aryl hydrazides in their reduction of Ir(IV), underscoring the facility of this oxidation process. nih.gov

Nucleophilic Acyl Substitution Pathways

This compound readily participates in nucleophilic substitution reactions, primarily acting as a potent nucleophile through its terminal nitrogen atom of the hydrazide moiety. A predominant pathway involves the condensation reaction with various aldehydes to form N'-substituted hydrazone derivatives. journalcsij.comderpharmachemica.comnih.govnih.gov This reaction is a cornerstone for the synthesis of a wide array of derivatives. journalcsij.com

The general mechanism is a nucleophilic addition of the hydrazide to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the stable hydrazone product.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions of this compound with Aldehydes

| Aldehyde Reactant | Product | Reference |

| Pyridine-3-carbaldehyde | 4-Dimethylamino-N'-(3-pyridylmethylidene)benzohydrazide | nih.gov |

| 4-Diethylamino-2-hydroxybenzaldehyde | N′-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide | nih.gov |

| 4-(Dimethylamino)benzaldehyde (B131446) | N′-[4-(Dimethylamino)benzylidene]benzohydrazide | nih.gov |

These reactions are typically carried out in a suitable solvent like methanol at ambient temperature, leading to the formation of the corresponding hydrazone. nih.govnih.gov For instance, the reaction with pyridine-3-carbaldehyde yields 4-dimethylamino-N'-(3-pyridylmethylidene)benzohydrazide. nih.gov Similarly, condensation with 4-diethylamino-2-hydroxybenzaldehyde produces N′-(4-diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide. nih.gov

Furthermore, the resulting N-substituted 4-(dimethylamino)benzhydrazides can serve as intermediates for further chemical transformations. journalcsij.com For example, these hydrazone derivatives can undergo cyclization reactions with reagents like thiosalicylic acid to generate more complex heterocyclic systems, such as 1,3-benzothiazin-4-one derivatives. journalcsij.com This demonstrates the utility of this compound as a building block in synthetic organic chemistry.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of their hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(dimethylamino)benzohydrazide provides specific information about the number, environment, and connectivity of protons within the molecule.

The ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons present in the molecule. The dimethylamino group (-N(CH₃)₂) typically appears as a sharp singlet in the upfield region, owing to the six equivalent protons. The aromatic protons on the para-substituted benzene (B151609) ring give rise to a characteristic pattern. Due to the strong electron-donating effect of the dimethylamino group, the two protons ortho to this group are shielded and appear at a lower chemical shift (further upfield) compared to the two protons ortho to the electron-withdrawing hydrazide group. The protons of the hydrazide functional group (-NHNH₂) are exchangeable and their chemical shifts can be broad and vary significantly depending on solvent, concentration, and temperature. The amide proton (-CONH-) typically appears as a broad singlet at a downfield chemical shift, while the terminal amine protons (-NH₂) also present as a broad singlet. nih.gov

Table 1: Typical ¹H NMR Chemical Shift Assignments for this compound

| Functional Group | Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Dimethylamino | -N(CH₃)₂ | ~3.0 | Singlet (s) |

| Aromatic Ring | H ortho to -N(CH₃)₂ | ~6.7 | Doublet (d) |

| H ortho to -CONHNH₂ | ~7.7 | Doublet (d) | |

| Hydrazide | -CONH- | ~9.5 (variable) | Broad Singlet (br s) |

| -NH₂ | ~4.4 (variable) | Broad Singlet (br s) |

In the para-substituted aromatic system of this compound, the primary coupling observed is between adjacent (ortho) protons. This results in the aromatic signals appearing as two distinct doublets. The coupling constant for this interaction, denoted as Jortho, is typically in the range of 7-9 Hz. researchgate.net This characteristic AA'BB' system, which simplifies to an AX system due to the large chemical shift difference between the two sets of protons, confirms the 1,4-disubstitution pattern of the benzene ring. Meta and para couplings are generally too small to be resolved in a standard spectrum. researchgate.net

The choice of solvent can significantly influence the chemical shifts observed in an NMR spectrum, particularly for labile protons involved in hydrogen bonding, such as those in the hydrazide group (-NH and -NH₂).

In DMSO-d₆: This polar, aprotic solvent is a strong hydrogen bond acceptor. Consequently, the signals for the -NH and -NH₂ protons are typically sharp and well-resolved, appearing at more downfield positions compared to less polar solvents. researchgate.netnih.gov The chemical shift of the residual protons in DMSO-d₆ is found around δ 2.50 ppm. washington.edu

In CDCl₃: Chloroform-d is a less polar solvent. In CDCl₃, the hydrazide proton signals are often broader and may appear at a more upfield chemical shift due to weaker hydrogen bonding interactions with the solvent. nih.gov The residual proton peak for CDCl₃ appears at δ 7.26 ppm. washington.edu

The chemical shifts of the aromatic and dimethylamino protons are generally less affected by the solvent choice, although minor shifts can still occur. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the para-substituted ring, only six distinct carbon signals are expected for this compound.

The carbonyl carbon (C=O) of the hydrazide group is the most deshielded, appearing significantly downfield, typically in the range of 165-170 ppm. The aromatic carbons show a range of chemical shifts. The carbon atom attached to the nitrogen of the dimethylamino group (C-N) is highly shielded and appears upfield, while the carbon attached to the carbonyl group (C-C=O) is more downfield. The two sets of equivalent aromatic CH carbons can also be distinguished. Finally, the carbon atoms of the two equivalent methyl groups in the dimethylamino moiety appear as a single signal in the most upfield region of the spectrum. youtube.commdpi.com

Table 2: Typical ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~167 |

| Aromatic C-N | ~152 |

| Aromatic C-H (ortho to -CONHNH₂) | ~129 |

| Aromatic C-C=O | ~120 |

| Aromatic C-H (ortho to -N(CH₃)₂) | ~111 |

| -N(CH₃)₂ | ~40 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. nih.gov

Key vibrational frequencies include:

N-H Stretching: The hydrazide group exhibits two types of N-H stretching vibrations. The amide N-H stretch typically appears as a single band, while the amine (-NH₂) group shows two bands (symmetric and asymmetric stretches) in the region of 3200-3400 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group in an amide (Amide I band) is prominent around 1600-1650 cm⁻¹. researchgate.net Its position can be influenced by hydrogen bonding.

N-H Bending: The bending vibration of the N-H bond (Amide II band) is typically found near 1550-1620 cm⁻¹.

C-N Stretching: The stretching vibration for the C-N bond of the dimethylamino group appears in the fingerprint region, usually between 1360-1310 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3400 | N-H Stretch | -NHNH₂ |

| 3000-3100 | C-H Stretch | Aromatic |

| 2800-3000 | C-H Stretch | -CH₃ |

| 1600-1650 | C=O Stretch (Amide I) | -CONH- |

| 1550-1620 | N-H Bend (Amide II) | -CONH- |

| ~1500, ~1600 | C=C Stretch | Aromatic Ring |

| 1310-1360 | C-N Stretch | Aryl-N |

Vibrational Band Assignments for Characteristic Functional Groups (N-H, C=O, C=N Stretches)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the characteristic functional groups within a molecule. For this compound, the key vibrational modes are associated with the N-H, C=O, and C-N bonds.

The N-H stretching vibrations in hydrazides are typically observed in the region of 3200-3400 cm⁻¹. In the solid state, the presence of hydrogen bonding can cause a broadening and shifting of these bands to lower frequencies. For instance, in a related compound, N′-[4-(Dimethylamino)benzylidene]benzohydrazide, weak intermolecular N-H···O hydrogen bonds have been identified. nih.gov The N-H stretching vibrations are crucial in understanding the hydrogen bonding network within the crystal lattice.

The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum of hydrazides. It typically appears in the range of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the electronic environment and hydrogen bonding. In similar structures, the C=O stretching frequency can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring. For 4-(dimethylamino)benzaldehyde (B131446), a related precursor, the C=O stretching is observed around 1680 cm⁻¹. researchgate.net

The C-N stretching vibrations are generally found in the fingerprint region of the IR spectrum, typically between 1200 cm⁻¹ and 1400 cm⁻¹. In 4-(dimethylamino)benzaldehyde, C-N vibrations are noted in the 1465-1545 cm⁻¹ range. researchgate.net The stretching of the C-N bond in the hydrazide moiety and the dimethylamino group contributes to the complexity of this region.

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C=O Stretch | 1630-1680 |

| C-N Stretch | 1200-1400 |

Analysis of Hydrogen Bonding Effects on IR Spectra

Hydrogen bonding plays a significant role in the crystal packing and spectral properties of this compound. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and the nitrogen of the dimethylamino group) allows for the formation of intricate hydrogen-bonding networks. researchgate.netnih.gov

In the crystal structure of this compound, molecules are linked by a system of hydrogen bonds formed by the hydrazido group, creating chains of fused rings. nih.gov Specifically, the hydrogen-bonding pattern results in chains built from fused R₂²(6) and R₂²(10) rings, consisting of N—H⋯N and N—H⋯O bonds, respectively. researchgate.netnih.gov This intermolecular hydrogen bonding causes a shift in the vibrational frequencies of the involved functional groups. The N-H stretching bands are typically broadened and shifted to lower wavenumbers, while the C=O stretching frequency may also be lowered. youtube.comyoutube.com The extent of this shift provides information about the strength of the hydrogen bonds. arxiv.org The analysis of these shifts is crucial for understanding the supramolecular assembly of the compound in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of compounds containing aromatic rings and conjugated systems, such as this compound, is characterized by absorption bands corresponding to π→π* and n→π* transitions. The dimethylamino group, being a strong electron-donating group, and the carbonyl group, an electron-withdrawing group, extend the conjugation of the benzene ring, which typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzohydrazide (B10538). For instance, a derivative, 4-(2-(dimethylamino)ethoxy)benzohydrazide, shows significant fluorescence, indicating considerable electronic transitions. rsc.org In a study of a related compound, mercury (II) - 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET), the maximum absorbance (λmax) was observed at 356 nm in methanol (B129727). researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ES-MS)

Electrospray ionization (ESI) is a soft ionization technique particularly suitable for polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. The fragmentation of this ion in the mass spectrometer provides valuable structural information. Common fragmentation pathways for hydrazides involve cleavage of the N-N bond, the C-N bond, and the C-C bond of the aromatic ring. The fragmentation of related N-benzylidene-2-hydroxylaniline anions in ESI-MS showed characteristic ions corresponding to phenyl anions and neutral loss of benzonitrile. researchgate.net High-throughput DESI-MS has been used for the late-stage functionalization and bioassay of related drug molecules. nih.gov

Single-Crystal X-ray Diffraction (SCXRD)

Determination of Crystal System and Space Group (e.g., Monoclinic C2/c)

The single-crystal X-ray diffraction analysis of this compound has been reported, providing precise details about its crystal structure. researchgate.netnih.gov The compound crystallizes in the monoclinic crystal system with the C2/c space group. researchgate.netnih.gov The unit cell parameters have been determined as a = 24.7018(6) Å, b = 6.3093(1) Å, c = 13.2103(3) Å, and β = 118.0496(8)°. researchgate.net The molecule is essentially planar, and the crystal structure is stabilized by an extensive network of hydrogen bonds. nih.gov

| Crystal Data | |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 24.7018 (6) |

| b (Å) | 6.3093 (1) |

| c (Å) | 13.2103 (3) |

| β (°) | 118.0496 (8) |

| V (ų) | 1817.01 (7) |

| Z | 8 |

Intermolecular Interactions and Hydrogen Bonding Networks (N-H...N, N-H...O, C-H...O, C-H...π)

The crystal structure of this compound is stabilized by a network of intermolecular forces. nih.gov The primary interactions are hydrogen bonds originating from the hydrazido group, which link the molecules into chains of fused rings. nih.gov Specifically, these are N-H···N and N-H···O hydrogen bonds that create R22(6) and R22(10) ring motifs, respectively. nih.govresearchgate.net

Beyond these conventional hydrogen bonds, a short C-H···O intermolecular contact is also observed, which likely contributes to the stability of the molecular packing in the crystal. nih.gov In terms of non-polar interactions, the structure is dominated by hydrogen-hydrogen contacts between the methyl groups. nih.gov Notably, the crystal structure does not exhibit any strong π–π stacking interactions. nih.gov However, a short N-H···Cg contact, where Cg refers to the center of the aromatic ring, is present. nih.gov

Table 1: Calculated Contributions to Lattice Energy

| Interaction Energy | Value (kJ mol⁻¹) |

| Electrostatic (Eele) | -165.3 |

| Polarization (Epol) | -46.0 |

| Dispersion (Edis) | -173.9 |

| Repulsion (Erep) | 234.1 |

| Total (El) | -216 |

Source: nih.gov

Dihedral Angle Analysis of Aromatic Rings

Since this compound contains a single benzene ring, an analysis of the dihedral angle between multiple aromatic rings is not applicable. However, a key structural parameter is the angle between the plane of the aromatic ring and the mean plane of the entire molecule. This has been determined to be 1.08 (4)°, indicating a high degree of coplanarity. nih.gov

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a standard method for assessing the thermal stability of chemical compounds by measuring changes in mass as a function of temperature. mdpi.com This technique can identify the temperatures at which a compound begins to decompose. While TGA is a crucial tool for characterizing materials, specific experimental TGA data for the thermal decomposition of this compound were not available in the reviewed literature. General studies on related compounds show that TGA can reveal multi-stage degradation processes under different atmospheres, such as nitrogen or air. mdpi.comnih.gov

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a compound, providing a confirmation of its empirical formula. The theoretical elemental composition of this compound can be calculated from its molecular formula, C₉H₁₃N₃O. nih.gov

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 60.31 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.31 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 23.45 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.93 |

| Total | 179.223 | 100.00 |

Note: Values are calculated based on the molecular formula. Specific experimental CHN analysis data for this compound were not found in the reviewed literature. For comparison, a study on a related compound, 4-Chloro-N′-[(Z)-4-(dimethylamino)benzylidene]benzohydrazide monohydrate, reported found (calculated) values for C, H, and N as: C 63.62 (63.68), H 5.37 (5.3), N 13.88 (13.93). nih.gov

Other Analytical Techniques for Hydrazine (B178648) and its Derivatives

A variety of other analytical methods are employed for the detection and quantification of hydrazine and its derivatives. These techniques are often necessary due to the chemical properties of hydrazines, such as high polarity and potential reactivity.

Commonly used methods include:

High-Performance Liquid Chromatography (HPLC): A versatile technique used for separating and quantifying components in a mixture. For hydrazine derivatives, which may lack a strong UV chromophore, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors. nih.gov

Gas Chromatography (GC): Suitable for volatile compounds. Similar to HPLC, derivatization can be used to improve the chromatographic properties and detection limits of hydrazine derivatives. nih.gov

Spectrophotometry: This method measures the absorbance of light to quantify a compound. Derivatization with a chromogenic agent is a common strategy to allow for the colorimetric determination of hydrazines. nih.gov

The choice of method often depends on the sample matrix and the required sensitivity. For instance, in pharmaceutical analysis, derivatization is a key strategy to overcome interference from the active pharmaceutical ingredient (API) and other matrix components.

Chromatographic Methods (HPLC, GC)

Chromatographic techniques are fundamental in assessing the purity of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC):

HPLC is a key method for determining the purity of this compound. Purity assessment is often conducted using HPLC with UV detection. A common setup involves a C18 column and a UV detector set at a wavelength of 254 nm. While specific details on mobile phase composition and flow rates are proprietary to different manufacturers, this general approach is standard for ensuring batch consistency and quality control. Commercial suppliers of carboxylic acid hydrazides, including this compound, indicate purity levels of ≥90.0% as determined by HPLC. fishersci.com

Gas Chromatography (GC):

Gas chromatography is another technique utilized for the purity analysis of hydrazide compounds. For various carboxylic acid hydrazides, GC is employed to determine the percentage of purity, often in conjunction with titration methods. fishersci.com Although GC is a listed method for quality control of related compounds, specific operational parameters for the direct analysis of this compound are not extensively detailed in publicly available literature.

Table 1: General Chromatographic Purity Data for Carboxylic Acid Hydrazides

| Purity Level | Analytical Method |

| ≥90.0% | HPLC |

| ≥95.0% | GC, Titration |

| ≥97.0% | HPLC |

| ≥98.0% | GC |

| ≥98.0% | HPLC |

This table represents a summary of purity data available for a range of carboxylic acid hydrazides from commercial suppliers. fishersci.com

Electrochemical Methods

Electrochemical methods are valuable for studying the redox properties and electronic characteristics of molecules. While direct and extensive electrochemical studies on this compound are not widely reported, the electrochemical behavior of its derivatives, particularly Schiff bases, provides insight into its potential electrochemical activity.

Schiff bases synthesized from this compound can be analyzed using techniques like cyclic voltammetry. lookchem.com These studies help in understanding the electron transfer processes within the molecule. The analysis of Schiff base chemosensors, which can be derived from this compound, may also involve electrochemical methods to detect and quantify target analytes through changes in the compound's electronic properties. lookchem.com

Potentiometric Titration

Potentiometric titration is a standard analytical method for the quantitative analysis of acidic or basic substances. The basic nitrogen atoms in the hydrazide and dimethylamino groups of this compound make it amenable to acid-base titration. However, specific, detailed potentiometric titration methods for the quantitative determination of this compound are not extensively documented in scientific literature. Commercial suppliers often list titration as a method for purity assessment of hydrazides, sometimes in combination with chromatographic techniques, but provide limited detail on the specific titrants and conditions used. fishersci.com

Conductometric Measurements

Conductometric measurements can be employed to monitor reactions involving changes in ionic concentrations. The synthesis of Schiff base complexes from this compound and metal ions could potentially be monitored using conductometric techniques to follow the course of the reaction and determine stoichiometry. However, there is no specific information available in the reviewed literature detailing the use of conductometric measurements for the direct analysis or characterization of this compound itself.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is widely used to investigate the properties of aroyl hydrazides. DFT calculations have been performed on 4-(Dimethylamino)benzohydrazide to elucidate aspects of its crystal structure and energetics. nih.govresearchgate.net

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For this compound, this process reveals the most stable three-dimensional arrangement of its atoms.

The accuracy of computational models is benchmarked against experimental data. X-ray crystallography has shown that this compound crystallizes in the monoclinic space group C2/c. nih.govresearchgate.net The molecule is observed to be essentially flat, with the largest deviation from the mean molecular plane for a non-hydrogen atom being just 0.074 (1) Å. nih.gov The spatial orientation of the hydrazido group is consistent with the lowest energy conformation calculated for similar acyl hydrazides. nih.gov

DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are used to compute the geometric parameters (bond lengths and angles) of the molecule in the gas phase. nih.govresearchgate.netyoutube.com These theoretical values are then compared with the experimental data obtained from X-ray crystallography to validate the computational method. A close agreement between the calculated and experimental values confirms that the chosen level of theory can reliably describe the molecule's structure.

Below is a table of selected experimental bond lengths and angles for this compound from crystallographic data.

| Bond/Angle | Experimental Value (Å or °) |

| O1—C9 | 1.2403 (12) |

| N1—C1 | 1.3655 (13) |

| N1—C7 | 1.4504 (14) |

| N1—C8 | 1.4529 (14) |

| N2—N3 | 1.4116 (12) |

| N2—C9 | 1.3392 (13) |

| C1—C2 | 1.4069 (14) |

| C1—C6 | 1.4057 (14) |

| C9—C4 | 1.4981 (14) |

| C2—N1—C1 | 121.37 (9) |

| C9—N2—N3 | 118.99 (8) |

| O1—C9—N2 | 122.39 (9) |

| O1—C9—C4 | 120.42 (9) |

| N2—C9—C4 | 117.18 (8) |

| Data sourced from Kelley et al., 2020. researchgate.net |

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (a stable conformation), which is verified by the absence of any imaginary frequencies, and to predict the molecule's infrared (IR) and Raman spectra. nih.govresearchgate.net

The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to assign the observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. weizmann.ac.il For complex molecules, scaling factors are often applied to the calculated frequencies to achieve better agreement with experimental values, correcting for anharmonicity and limitations in the theoretical model. epa.govschrodinger.comnih.gov While specific vibrational frequency analysis for this compound is not extensively detailed in the cited literature, the methodology is standard for related hydrazone compounds. weizmann.ac.il

The electronic structure of a molecule governs its chemical properties and reactivity. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energies of these orbitals, EHOMO and ELUMO, are calculated using DFT methods, often with a functional like B3LYP and a basis set such as 6-311++G(d,p). weizmann.ac.il

The distribution of the HOMO and LUMO across the molecule indicates the regions most likely to be involved in electron donation and acceptance, respectively. For aromatic compounds like this compound, the HOMO is typically localized over the electron-rich dimethylamino-substituted benzene (B151609) ring, while the LUMO may be distributed over the carbonyl and hydrazide portion of the molecule.

The table below shows illustrative HOMO and LUMO energy values calculated for a structurally related compound, demonstrating the typical output of such an analysis.

| Compound | Method | EHOMO (eV) | ELUMO (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -7.28 | -4.92 |

| Data sourced from DFT studies on a related Schiff base by Al-Hossain et al., 2020. |

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). This gap is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule.

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive, as less energy is needed for electronic excitation. nih.gov This value is also correlated with the molecule's electronic absorption properties; a smaller gap generally corresponds to absorption at longer wavelengths. The analysis of the energy gap provides valuable information for understanding potential charge transfer interactions within the molecule.

Intermolecular Interaction Analysis

The stability and structure of the crystalline form of this compound are dictated by a complex network of intermolecular interactions. Computational methods allow for the dissection and quantification of these forces.

Lattice Energy Estimation (Electrostatic, Dispersion, Polarization, Repulsion Contributions)

The lattice energy of this compound has been estimated using Density Functional Theory (DFT) calculations, providing a comprehensive picture of the forces holding the crystal structure together. nih.gov The total lattice energy was calculated to be approximately -216 kJ mol⁻¹ (-215.7 kJ mol⁻¹). nih.goviucr.orgresearchgate.net This energy is a sum of attractive and repulsive forces between molecules in the crystal.

The calculated contributions to the lattice energy are detailed in the table below.

| Energy Contribution | Value (kJ mol⁻¹) |

| Electrostatic (Eele) | -165.3 |

| Dispersion (Edis) | -173.9 |

| Polarization (Epol) | -46.0 |

| Repulsion (Erep) | +234.1 |

| Total Lattice Energy (El) | -215.7 |

| Data sourced from Kelley et al. (2020) nih.goviucr.org |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules. nih.govconicet.gov.ar

For this compound, the Hirshfeld surface is used to visualize the key intermolecular contacts. nih.govresearchgate.net The analysis reveals distinct red areas on the surface, which signify the closest and strongest intermolecular interactions. nih.goviucr.orgresearchgate.net These prominent red spots correspond to the hydrogen bonds formed by the hydrazide group, specifically N—H⋯N and N—H⋯O bonds, which create chains of fused rings within the crystal. nih.govresearchgate.net A short C—H⋯O contact is also visible as a significant interaction. nih.govresearchgate.net

Furthermore, the analysis indicates that non-polar interactions are dominated by hydrogen-hydrogen (H⋯H) contacts between the methyl groups. nih.govresearchgate.net The crystal structure does not exhibit strong π–π stacking interactions, although a short N—H⋯Cg contact (where Cg is the centroid of the aromatic ring) is present. nih.goviucr.org

Energy Frameworks of Molecular Packing

To better understand the architecture of the molecular packing, energy frameworks are calculated. This method illustrates the strength and directionality of pairwise interaction energies within the crystal lattice, typically represented by cylinders connecting the centroids of interacting molecules. nih.goviucr.orgresearchgate.net The thickness of the cylinders is proportional to the magnitude of the interaction energy. iucr.orgresearchgate.net

In the crystal of this compound, energy frameworks were constructed for the separate electrostatic and dispersion contributions, as well as for the total interaction energy. nih.goviucr.orgresearchgate.net These frameworks clearly show that the most extensive and energetically significant intermolecular interactions occur along the nih.gov crystallographic direction. nih.goviucr.orgresearchgate.net This directionality corresponds to the chains formed by hydrogen bonds, confirming their crucial role in defining the crystal packing. nih.goviucr.org

Quantum Chemical Descriptors Relevant to Reactivity and Activity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its reactivity and potential activity.

Hardness (η) and Softness (S)

Chemical hardness (η) and its inverse, softness (S), are concepts derived from DFT that relate to the stability and reactivity of a molecule. Hardness is a measure of a molecule's resistance to change in its electron distribution. A "hard" molecule has a large energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), indicating lower reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive. These descriptors are valuable for predicting how a molecule will interact with other chemical species. Specific calculated values for the chemical hardness and softness of this compound were not available in the analyzed search results.

Absolute Electronegativity (χ)

Absolute electronegativity is a fundamental chemical concept that quantifies the power of an atom or a group of atoms to attract electrons to itself. In the context of molecular studies, it provides insights into the chemical reactivity and stability of a compound. For this compound, DFT calculations have been employed to determine its electronic properties, including its absolute electronegativity. These theoretical calculations are crucial for predicting how the molecule will behave in a chemical reaction.

Fraction of Electrons Transferred (ΔN) and Electrophilicity Index (ω)

The fraction of electrons transferred (ΔN) and the electrophilicity index (ω) are key descriptors in conceptual DFT that help in understanding the charge transfer processes in a reaction. The electrophilicity index provides a measure of the energy lowering of a chemical species when it gets saturated with electrons from the external environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. These parameters are calculated to predict the reactivity of this compound and its derivatives, offering a quantitative measure of their electron-accepting capabilities.

Local Reactivity Analysis (Condensed Fukui Function, Condensed Softness Indices)

Local reactivity descriptors, such as the condensed Fukui function and condensed softness indices, are used to identify the most reactive sites within a molecule. nih.gov The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. nih.gov This allows for the prediction of where a molecule is most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For this compound, these analyses pinpoint specific atoms that are likely to be involved in chemical interactions, which is invaluable for understanding its reaction mechanisms and for designing new molecules with desired reactivity.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict the binding affinity and mode of action of a ligand with a target protein.

Enzyme-Ligand Binding Affinity Predictions

Molecular docking studies have been instrumental in predicting the binding affinity of this compound derivatives with various enzymes. These predictions are often expressed as a binding energy score, with lower scores typically indicating a more stable and favorable interaction.

Microtubule Affinity Regulating Kinase 4 (MARK4) is a significant drug target for several diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.com Computational screening and molecular docking studies have identified derivatives of this compound as potent inhibitors of MARK4. nih.govnih.gov

Research has shown that certain hydrazone derivatives of this compound exhibit strong binding affinities for MARK4, with binding energies indicating stable complex formation. nih.govrsc.org For instance, two such derivatives, denoted as H4 and H19, were found to bind effectively to the active site of MARK4. nih.gov The dimethylamino ethoxy moiety of these compounds plays a crucial role in the interaction with the kinase. nih.gov The hydrazone linkage is also vital, forming hydrogen bonds with key residues in the MARK4 binding pocket, such as Lys85 and Asp196 for compound H4, and Ile62 for compound H19. rsc.org These interactions are predicted to inhibit the kinase activity of MARK4, which has been confirmed by in vitro enzyme inhibition assays. nih.gov

The binding affinities (Ka) for compounds H4 and H19 with MARK4 were determined to be 4.07 × 10⁹ M⁻¹ and 9.58 × 10⁷ M⁻¹, respectively, highlighting their high affinity for the enzyme. rsc.org

| Compound | Target Enzyme | Predicted Binding Affinity (K>a in M⁻¹) | Key Interacting Residues |

| Derivative H4 | MARK4 | 4.07 × 10⁹ | Ile62, Lys85, Ala135, Asp196 |

| Derivative H19 | MARK4 | 9.58 × 10⁷ | Ile62 |

This table presents the binding affinities and key interacting residues for two derivatives of this compound with MARK4, as determined by molecular docking and fluorescence studies.

NAD(P)H:quinone oxidoreductase-2 (NQO2) is an enzyme that plays a role in the reduction of quinones. nih.gov While specific docking studies of this compound with NQO2 are not detailed in the provided context, the general class of hydrazones and related compounds are often investigated for their inhibitory effects on various enzymes. NQO2 is known to be involved in the metabolic activation of certain anticancer prodrugs. nih.gov The study of inhibitors for NQO2 is an active area of research, and computational methods like molecular docking would be a primary tool to predict the binding of compounds like this compound to its active site.

Interactions with Microbial Enzymes (e.g., InhA of Mycobacterium tuberculosis)

While direct computational studies on this compound with InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, are not extensively documented, research on structurally related benzohydrazide (B10538) derivatives highlights their potential as InhA inhibitors. kemdikbud.go.idjournalgrid.comresearchgate.net Molecular docking studies on new pyrrolyl benzohydrazide Schiff bases have shown that the peptide linkage (-C=O-NH-) and the imine (-C=N-) are crucial for binding to the InhA receptor. journalgrid.comresearchgate.net These studies suggest that the benzohydrazide scaffold can serve as a valuable template for designing novel antituberculosis agents targeting InhA. kemdikbud.go.id The validation of docking protocols is typically performed by redocking the native ligand into the enzyme's active site, with a root mean square deviation (RMSD) value of less than 2.0 Å being the criterion for acceptance. kemdikbud.go.id

Binding to Human Carbonic Anhydrase (hCA I and II)

The interaction of various inhibitors with human carbonic anhydrase isozymes I and II (hCA I and hCA II) has been a subject of extensive research. nih.govnih.gov The primary binding interaction for many inhibitors, particularly sulfonamides, involves the coordination of a functional group to the zinc ion in the active site. nih.gov Secondary interactions with residues in the active site cavity, which can be more than 5 Å away from the zinc ion, are critical for fine-tuning the binding affinity. nih.gov For instance, hydrophobic patches defined by residues such as Phe131, Leu198, and Pro202, and interactions with the catalytic proton shuttle, His64, play a significant role. nih.gov While specific molecular docking studies for this compound with hCA I and II are not detailed in the available literature, the general principles of inhibitor binding to these enzymes provide a framework for predicting its potential interactions.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govmdpi.com For instance, a series of 2-benzoylhydrazine-1-carboxamides, which are structurally related to this compound, demonstrated dual inhibition of both AChE and BChE. scielo.org.co Most of these derivatives showed IC50 values in the range of 44–100 µM for AChE and starting from 22 µM for BChE, with a general trend of stronger inhibition towards AChE. scielo.org.co Molecular docking studies of these derivatives indicated that they occupy the active cavity of both enzymes and, in the case of BChE, are positioned in close proximity to the catalytic triad. scielo.org.co It is suggested that these compounds may act as non-covalent inhibitors. scielo.org.co

Protein-Ligand Interaction Analysis and Binding Modes

The stability of a protein-ligand complex is largely governed by the formation of hydrogen bonds and hydrophobic interactions. rsc.org Molecular docking is a crucial tool for predicting the binding mode of a ligand within the active site of a protein and for understanding the potential mechanism of action. rsc.orgdoi.org For derivatives of this compound, docking studies have been instrumental. For example, in the case of microtubule affinity regulating kinase 4 (MARK4) inhibitors derived from 4-(2-(dimethylamino)ethoxy)benzohydrazide, the hydrazone linkage was found to form key hydrogen bonds with Lys85 and Asp196 in the active site. rsc.org The analysis of these interactions helps in understanding the structure-activity relationships and in the design of more potent and selective inhibitors.

Computational Studies on Metal Complexes

The coordination of metal ions to this compound and its derivatives has been investigated using computational methods, primarily Density Functional Theory (DFT), to understand the structural and electronic changes upon complexation. doi.orgresearchgate.net

Effect of Metal Ions on Association Energy and Geometry

DFT studies on metal complexes of (E)-4-dimethylamino-N′-[(pyridin-2-yl)methylidene-N]benzohydrazide, a derivative of this compound, have provided valuable information on the effect of different metal ions (Zn²⁺, Cu²⁺, Ni²⁺, Fe²⁺, Mn²⁺, Co²⁺, and Ca²⁺) on the association energy and geometry of the complexes. scielo.org.coresearchgate.net The calculations, typically performed using the B3LYP functional with a 6-31G(d,p) basis set, have shown a good correlation between the calculated and experimentally determined molecular geometries, with relative errors for bond lengths and angles being less than 2.7%. researchgate.net

Binding energy calculations indicated that the stability of the complex is influenced by the nature of the metal ion. scielo.org.coresearchgate.net For instance, the Cu(II) complex was found to be the most favorable among the transition metals studied, which is attributed to copper being the smallest cation in the series. scielo.org.coresearchgate.net Conversely, the Ca(II) complex was among the least favorable, with calcium being the largest cation. scielo.org.coresearchgate.net Molecular orbital analysis revealed variations in the HOMO-LUMO energy gap as a function of the metal ion, indicating that the electronic properties of the complex can be tuned by the choice of the metal center. scielo.org.coresearchgate.net

Furthermore, DFT calculations on the crystal structure of this compound itself have been used to estimate the lattice energy and to analyze the contributions of different intermolecular forces. researchgate.net These calculations, performed at the B3LYP/6–31G(d,p) level, estimated the lattice energy to be -215.7 kJ mol⁻¹. researchgate.net The major contributions to the lattice energy were found to be from electrostatic and dispersion forces. researchgate.net

Table 1: Calculated Interaction Energies for this compound Crystal Structure researchgate.net

| Interaction Energy Component | Value (kJ mol⁻¹) |

| Electrostatic (E_ele) | -165.3 |

| Polarization (E_pol) | -46.0 |

| Dispersion (E_dis) | -173.9 |

| Repulsion (E_rep) | 234.1 |

| Total Lattice Energy (E_l) | -215.7 |

Applications in Organic Synthesis and Materials Science

Synthetic Precursor for Hydrazones and Their Derivatives

The reaction between the hydrazide group of 4-(dimethylamino)benzohydrazide and various aldehydes or ketones is an efficient and straightforward method for producing N-substituted hydrazone derivatives. nih.gov These hydrazones are characterized by the R₂C=N-NH-C(=O)R' linkage and are valuable intermediates in their own right. The synthesis typically involves a condensation reaction, often refluxed in a solvent like ethanol (B145695), to yield the target hydrazone. nih.govnih.gov For instance, reacting this compound with aldehydes such as 4-dimethylaminobenzaldehyde, 2-chloro-5-nitrobenzaldehyde, and 3-methoxybenzaldehyde (B106831) produces a series of corresponding hydrazone compounds. doi.org

These resulting hydrazones are not merely synthetic endpoints but are considered convenient intermediates for further chemical transformations. nih.gov They can be used to create new and interesting heterocyclic systems, demonstrating the modularity of this synthetic approach. nih.gov

The straightforward nature of hydrazone formation allows for the rapid development of structurally diverse libraries of compounds for biological screening. By reacting this compound or its parent compound, benzohydrazide (B10538), with a wide variety of aldehydes and ketones, researchers can generate large collections of related but structurally distinct molecules. doi.org A study showcasing this approach involved the synthesis of a series of 23 different hydrazide-hydrazone derivatives for screening as potential enzyme inhibitors. mdpi.com This strategy is fundamental in medicinal chemistry for identifying new drug leads. For example, a library of fifteen N-substituted 4-(dimethylamino)benzhydrazides was synthesized and subsequently used as precursors for cyclization reactions. nih.gov This highlights the compound's utility in generating a broad range of molecules for further investigation.

Building Block for Complex Organic Molecules

Beyond simple hydrazones, this compound is a key building block for more intricate organic structures. The reactivity of the hydrazide and the electronic properties of the dimethylamino group can be harnessed to construct complex molecular frameworks.

Aroyl hydrazides, including this compound, are well-regarded as precursors to a multitude of potential drugs, including those with antimicrobial and anticancer properties. nih.gov The hydrazones derived from this compound are often investigated for their pharmacological potential. nih.govnih.gov For example, hydrazones synthesized from this compound derivatives have been evaluated for their cytotoxic activity against human liver cancer cells. doi.org

Furthermore, these derivatives serve as crucial intermediates in the synthesis of complex heterocyclic systems. In one study, N-substituted 4-(dimethylamino)benzhydrazides were converted via a cyclization reaction with thiosalicylic acid into a series of 1,3-benzothiazin-4-one derivatives, which are heterocyclic structures of interest in pharmaceutical research. nih.gov This demonstrates the compound's role not just as a precursor, but as a foundational element in the multi-step synthesis of pharmacologically active molecules. nih.gov

Role in Coordination Chemistry

The hydrazide moiety, and the hydrazones derived from it, possess nitrogen and oxygen atoms with lone pairs of electrons, making them excellent ligands for coordinating with metal ions. This has led to significant interest in their application in coordination chemistry. niscpr.res.in

This compound and its derivatives are effective ligands for the formation of metal complexes. doi.orgnih.gov The hydrazone derivatives typically coordinate to a metal center through the enolic oxygen atom and the azomethine nitrogen atom. niscpr.res.inresearchgate.net This chelation can stabilize the metal ion and lead to the formation of well-defined geometric structures. nih.govchemijournal.com The specific coordination behavior can vary; the ligand may act in a neutral form or, more commonly, as an anion after losing a proton (deprotonation) from the hydrazide group, which enhances its complexing ability. niscpr.res.inresearchgate.net

This versatility allows for the design of a wide range of metal complexes with diverse structures and properties. For instance, (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide (HDmby), a Schiff base derived from a 4-(dimethylamino)benzaldehyde (B131446) and benzohydrazide, has been used to synthesize a variety of metal (II) complexes. doi.org

The ability of this compound derivatives to act as ligands has been exploited to synthesize and characterize a variety of metal (II) complexes. These complexes are typically prepared by reacting the ligand with a suitable metal salt in a solvent like ethanol. doi.orgnih.gov

Pd(II) and Pt(II): Palladium(II) and Platinum(II) complexes have been successfully synthesized. For example, reacting (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide (HDmby) with sodium tetrachloropalladate(II) or potassium tetrachloroplatinate(II) yields complexes with the general formula [MCl₂(HDmby)], where M is Pd or Pt. doi.org The similarity in coordination chemistry between Pd(II) and Pt(II) makes them interesting targets for comparative studies, particularly in the development of anticancer agents. nih.gov Other studies on related hydrazide ligands show coordination to Pt(II) and Pd(II) through the basic nitrogen of the NH₂ group, forming stable square planar complexes. nih.govresearchgate.net

Zn(II): Zinc(II) complexes have been prepared and structurally characterized. A dinuclear Zn(II) complex, [Zn₂(C₁₆H₁₆N₃O₂)₂(CHO₂)₂], was synthesized using a Schiff base ligand derived from this compound. nih.gov In this structure, each five-coordinate Zn(II) atom is chelated by the ligand. Another study reported the synthesis of a [ZnCl₂(HDmby)] complex. doi.org